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Compound of Interest

Compound Name: ML162

Cat. No.: B162735

This technical support center provides researchers, scientists, and drug development
professionals with essential information regarding the potential off-target effects of ML162, a
compound widely used to induce ferroptosis. Recent evidence has fundamentally shifted our
understanding of its mechanism of action.

Frequently Asked Questions (FAQSs)

Q1: Is ML162 a specific inhibitor of Glutathione Peroxidase 4 (GPX4)?

Al: While initially characterized as a GPX4 inhibitor, recent studies have shown that ML162
and the related compound RSL3 do not directly inhibit recombinant GPX4 in biochemical
assays.[1][2] Instead, they are potent inhibitors of another selenoprotein, Thioredoxin
Reductase 1 (TXNRD1).[1][2] Therefore, attributing all cellular effects of ML162 solely to GPX4
inhibition is likely inaccurate.

Q2: What is the primary off-target of ML162?

A2: The primary and most well-characterized off-target of ML162 is Thioredoxin Reductase 1
(TXNRD1).[1][2] ML162's inhibitory effect on TXNRD1 has been demonstrated in both
biochemical and cellular assays.[2]

Q3: Are there other potential off-targets of ML162?
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A3: Yes, as a chloroacetamide-containing compound, ML162 is a reactive electrophile with the
potential for low proteome-wide selectivity and multiple off-target interactions.[3] Proteomic
studies have suggested that ML162 can covalently bind to numerous cellular proteins.[3] For
instance, some studies have identified highly abundant proteins like tubulins as potential off-
targets.[4]

Q4: Why is the cell death induced by ML162 not always fully rescued by ferrostatin-17?

A4: The incomplete rescue of ML162-induced cell death by the ferroptosis inhibitor ferrostatin-1
is likely due to its off-target effects.[4] Inhibition of other crucial cellular targets, such as
TXNRD1, can trigger cell death pathways that are independent of or parallel to classical
ferroptosis, and thus not fully reversible by ferrostatin-1 alone.

Q5: How does the off-target profile of ML162 compare to other ferroptosis inducers like
ML210?

A5: ML162, a chloroacetamide-based inhibitor, exhibits broader off-target effects compared to
ML210, which has a nitroisoxazole warhead. Proteome reactivity profiling has shown that
ML162 engages in a larger number of covalent interactions with cellular proteins than ML210,
indicating lower selectivity.[3]
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Issue

Possible Cause

Recommended Action

Incomplete rescue of cell

death with ferrostatin-1.

The observed cell death may
not be solely due to
ferroptosis. ML162's off-target
inhibition of proteins like
TXNRD1 could be inducing

other cell death pathways.

- Use additional inhibitors to
dissect the cell death
mechanism (e.g., apoptosis or
necroptosis inhibitors).-
Validate findings with genetic
approaches, such as siRNA-
mediated knockdown of GPX4
and TXNRD1, to confirm the
involvement of each target.-
Consider using a more
selective GPX4 inhibitor, such

as ML210, as a control.

Discrepancy between cellular

and biochemical assay results.

ML162 may not directly inhibit
purified GPX4 in biochemical
assays, while showing potent
effects in cellular assays. This
is consistent with its primary
off-target being TXNRD1 within
the cellular environment.

- Perform direct enzymatic
assays with recombinant
TXNRD1 to confirm its
inhibition by ML162.- Utilize
cellular thermal shift assays
(CETSA) to verify target
engagement of both GPX4 and
TXNRD1 in intact cells.

Unexpected changes in

cellular redox state.

Inhibition of TXNRD1 by
ML162 can significantly impact
the thioredoxin system, a
major cellular antioxidant
pathway, leading to broader
redox imbalances than would
be expected from GPX4
inhibition alone.

- Measure the activity of the
thioredoxin system directly
using probes like RX1.[5] -
Assess overall cellular redox
state using probes for reactive
oxygen species (ROS) and

glutathione levels.

Variability in experimental

results.

The high reactivity of the
chloroacetamide warhead in
ML162 can lead to interactions
with various cellular
components, potentially

causing batch-to-batch or

- Ensure consistent
experimental conditions (e.g.,
cell density, incubation time,
compound concentration).-
Use freshly prepared ML162

solutions for each experiment.-
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experiment-to-experiment Include positive and negative

variability. controls in all assays.

Quantitative Data on ML162 Off-Target Effects

While a comprehensive quantitative profile of all ML162 off-targets is still an active area of
research, the following table summarizes key findings regarding its interaction with TXNRD1.

Target Compound Assay Type Metric Value Reference
, +2.0°C &
RSL3 & Thermal Shift
TXNRD1 nanoDSF +2.3°C (at [1]
ML162 (ATm)
100 pM)
] Enzymatic
GPX1 Auranofin IC50 4.7 uM [1]
Assay
_ Enzymatic
TXNRD1 Auranofin IC50 ~19.0 uM [1]
Assay

Note: Direct IC50 values for ML162 against TXNRD1 are not consistently reported in the
reviewed literature, but thermal shift assays confirm direct binding and inhibition.

Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the assessment of ML162's binding to its potential targets (e.g., GPX4
and TXNRD1) in intact cells.

o Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired
concentration of ML162 or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

o Heat Shock: After treatment, wash the cells with PBS and resuspend them. Aliquot the cell
suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3
minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
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o Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease
inhibitors.

e Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g.,
20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

o Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze
the levels of the target proteins (GPX4, TXNRD1) in the soluble fraction by Western blotting
or other quantitative protein analysis methods. A shift in the melting curve to a higher
temperature in the presence of ML162 indicates target engagement.[6][7][8][9]

2. TXNRD1 Activity Assay in Cell Lysates
This assay measures the enzymatic activity of TXNRDL1 in cells treated with ML162.

o Cell Treatment and Lysis: Treat cells with ML162 or vehicle as described above. After
treatment, wash the cells and lyse them in a suitable buffer.

» Activity Measurement: The activity of TXNRD1 can be measured using various methods,
including the insulin reduction assay or specific fluorescent probes like RX1.[5][10]

o Insulin Reduction Assay: This assay measures the reduction of insulin by thioredoxin,
which is in turn reduced by TXNRD1. The reduction of insulin leads to its precipitation,
which can be quantified by measuring the turbidity of the solution.

o RX1 Probe Assay: The RX1 probe is a selective substrate for TXNRD1.[5] Upon reduction
by TXNRD1, the probe releases a fluorescent reporter, and the increase in fluorescence is
proportional to TXNRD1 activity.

o Data Analysis: Compare the TXNRD1 activity in ML162-treated cells to that in vehicle-treated
cells to determine the extent of inhibition.

3. Competitive Chemical Proteomics for Off-Target Profiling

This advanced technique can identify a broader range of ML162's cellular targets.
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e Probe Synthesis: Synthesize a chemical probe version of ML162 that contains a "clickable”
tag, such as an alkyne or azide group.

o Cell Treatment and Lysis: Treat cells with the ML162 probe. For competitive profiling, pre-
incubate cells with an excess of untagged ML162 before adding the probe.

o Click Chemistry: Lyse the cells and perform a click chemistry reaction to attach a reporter tag
(e.g., biotin) to the probe-bound proteins.

e Protein Enrichment and Identification: Use streptavidin beads to enrich the biotin-tagged
proteins. Elute the bound proteins and identify them using mass spectrometry.

o Data Analysis: Proteins that are pulled down by the probe but not in the presence of excess
untagged ML162 are considered potential off-targets.[4][11]

Visualizations
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Caption: Updated mechanism of action for ML162.
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Start: Hypothesis of Off-Target Effects
Cellular Thermal Shift Assay (CETSA) Enzymatic Activity Assays Competitive Chemical Proteomics
(Target Engagement) (Functional Inhibition) (Global Profiling)
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(e.g., siRNA, Western Blot)
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Confirmed Off-Target Profile
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Unexpected Experimental Outcome
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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